molecular formula C16H19FN2O4 B13979952 [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate

[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate

Cat. No.: B13979952
M. Wt: 322.33 g/mol
InChI Key: OZILBVTVQBXLTN-VLGSPTGOSA-N
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Description

[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate is a complex organic compound that features a piperidine ring, a fluorinated phenol, and an acetate group

Preparation Methods

The synthesis of [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate can undergo various chemical reactions, including:

Scientific Research Applications

[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorinated phenol moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate can be compared with other piperidine derivatives and fluorinated phenols:

Properties

Molecular Formula

C16H19FN2O4

Molecular Weight

322.33 g/mol

IUPAC Name

[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate

InChI

InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16-

InChI Key

OZILBVTVQBXLTN-VLGSPTGOSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)/C(=N/OC(=O)C)/C2=C(C=CC(=C2)F)O

Canonical SMILES

CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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